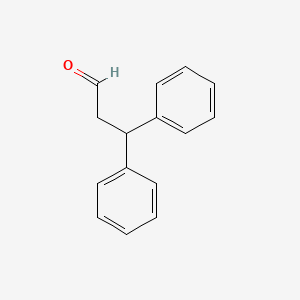

3,3-Diphenylpropanal

説明

Significance of the Aldehyde Moiety in Synthetic Chemistry

Aldehydes are a cornerstone of organic synthesis, prized for their reactivity and versatility. numberanalytics.comsolubilityofthings.com The carbonyl group in an aldehyde is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. numberanalytics.com This inherent reactivity allows for a diverse array of chemical transformations, including nucleophilic addition, oxidation to carboxylic acids, and reduction to primary alcohols. solubilityofthings.com

These reactions are fundamental to the construction of complex molecular frameworks. numberanalytics.com For instance, the formation of new carbon-carbon bonds via reactions with organometallic reagents or in aldol (B89426) condensations is a critical step in building larger molecules from simpler precursors. msu.edu Furthermore, aldehydes are key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and polymers. sigmaaldrich.com Their ability to be readily converted into other functional groups makes them indispensable tools for synthetic chemists. numberanalytics.compolyu.edu.hk

The Diphenyl Substructure as a Key Synthon in Organic Transformations

The term "synthon" refers to a conceptual unit within a molecule that can be formed or assembled by known synthetic operations. researchgate.net The diphenyl substructure, consisting of two phenyl rings attached to the same carbon, is a significant synthon that imparts specific properties to a molecule. The presence of two bulky phenyl groups creates considerable steric hindrance, which can influence the stereochemical outcome of reactions at or near this center. vulcanchem.com This steric bulk can direct incoming reagents to attack from a less hindered face, leading to high levels of diastereoselectivity.

Overview of Synthetic Utility and Research Trajectories for 3,3-Diphenylpropanal

This compound serves as a valuable starting material for the synthesis of a range of more complex molecules. Its aldehyde group can undergo various transformations, while the diphenylmethyl group provides a stable and sterically defined core.

One notable application is in the synthesis of fendiline (B78775), a calcium channel blocker. A patented method describes the reductive amination of this compound with 1-phenylethane-1-amine to produce fendiline. google.com This process highlights the utility of the aldehyde in forming new carbon-nitrogen bonds. Another study details the use of this compound in the synthesis of fendiline analogues, demonstrating its role as a key intermediate in drug discovery and development. worktribe.com

The compound is also a precursor to other useful building blocks. For example, it can be reduced to 3,3-diphenylpropanol, which in turn is used in the preparation of novel prostacyclin (PGI2) agonists and can undergo cobalt-catalyzed hydroformylation. The related compound, 3,3-diphenylpropionic acid, is an important intermediate for various pharmaceuticals and can be synthesized from precursors derived from this compound. chemicalbook.com

Current research continues to explore new applications for this compound and its derivatives. Its unique combination of a reactive aldehyde and a sterically demanding diphenyl group makes it an attractive starting point for the synthesis of complex, biologically active molecules and novel organic materials.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H14O | nih.gov |

| Molecular Weight | 210.27 g/mol | nih.gov |

| CAS Number | 4279-81-6 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| LogP | 3.40750 | chemsrc.com |

| PSA | 17.07000 | chemsrc.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3-diphenylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNJCCMGUBTMJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Diphenylpropanal

Classical and Conventional Synthesis Approaches

Established synthetic routes to 3,3-diphenylpropanal and its precursors rely on fundamental organic reactions, including carbon-carbon bond-forming strategies.

Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.org It typically involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. byjus.comsigmaaldrich.com

Crossed aldol condensation involves two different carbonyl compounds. byjus.com The reaction between benzaldehyde (B42025), an aromatic aldehyde with no α-hydrogens, and propanal, an aliphatic aldehyde with α-hydrogens, is a classic example of a Claisen-Schmidt condensation. libretexts.org In this reaction, only the propanal can form an enolate and act as the nucleophile, while benzaldehyde can only act as the electrophile. This specificity limits the number of possible products compared to reactions where both carbonyl compounds have α-hydrogens. byjus.com While this reaction is a well-established method, its direct application to form this compound is not straightforward, as the expected initial product is 3-hydroxy-2-methyl-3-phenylpropanal. researchgate.netbrainly.comchegg.com Subsequent chemical transformations would be necessary. Some industrial processes utilize crossed-aldol condensation between a substituted benzaldehyde and propanal to synthesize fragrance compounds, highlighting the reaction's utility, though this often requires a subsequent hydrogenation step to saturate the double bond formed after dehydration. researchgate.net

The base-catalyzed aldol condensation mechanism proceeds through several distinct steps. iitk.ac.inlibretexts.org

Enolate Formation: A base, such as sodium hydroxide (B78521), abstracts an acidic α-hydrogen from propanal to form a nucleophilic enolate ion. byjus.comiitk.ac.in

Nucleophilic Attack: The newly formed enolate ion attacks the electrophilic carbonyl carbon of benzaldehyde, creating a new carbon-carbon bond and forming a tetrahedral alkoxide intermediate. chegg.comiitk.ac.in

Protonation: The alkoxide intermediate is protonated by a protic solvent, such as water or alcohol, to yield the neutral β-hydroxy aldehyde product, in this case, 3-hydroxy-2-methyl-3-phenylpropanal. byjus.comlibretexts.org

If the reaction is heated, this aldol addition product can undergo dehydration (elimination of a water molecule) to form an α,β-unsaturated aldehyde. libretexts.orgmasterorganicchemistry.com

A more direct and widely documented route to the 3,3-diphenyl backbone involves the Friedel-Crafts reaction to synthesize a nitrile precursor, which is then converted to the target aldehyde.

This method utilizes a Friedel-Crafts alkylation, a fundamental reaction for attaching substituents to aromatic rings. byjus.com The synthesis begins with the reaction of cinnamonitrile (B126248) (3-phenylacrylonitrile) and benzene (B151609) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). google.com This electrophilic aromatic substitution reaction yields 3,3-diphenylpropionitrile. The process often involves using an excess of benzene, which can also serve as the solvent, and heating under reflux to ensure complete conversion. This approach is also a key step in the synthesis of N-methyl-3,3-diphenylpropylamine. google.comgoogle.com

| Parameter | Condition | Purpose/Outcome |

|---|---|---|

| Reactants | Benzene and Cinnamonitrile | Forms the 3,3-diphenyl structure. |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Facilitates the electrophilic aromatic substitution. |

| Molar Ratio | Excess benzene (e.g., 5:1) | Ensures complete conversion of cinnamonitrile. |

| Temperature | Reflux (80–110°C) | Provides activation energy for the reaction. |

| Workup | Acidic quenching (e.g., HCl) | Decomposes the catalyst complex. |

| Purification | Recrystallization in ethanol | Achieves high purity (>95%). |

The conversion of the nitrile group (-CN) in 3,3-diphenylpropionitrile to an aldehyde group (-CHO) is a critical step. This transformation is effectively achieved through partial reduction. Diisobutylaluminium hydride (DIBAL-H) is a highly selective reducing agent commonly used for this purpose. chemistrysteps.comcommonorganicchemistry.com It can reduce nitriles and esters to aldehydes, whereas stronger reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce nitriles to primary amines. libretexts.org

The reaction is performed by treating the nitrile with one equivalent of DIBAL-H at a low temperature, characteristically -78 °C (the temperature of a dry ice/acetone bath), to prevent over-reduction. chemistrysteps.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride from DIBAL-H to the electrophilic carbon of the nitrile. This forms an intermediate imine anion, which is stabilized by the aluminum complex. libretexts.orgjove.com This bulky intermediate prevents a second hydride addition. chemistrysteps.com Subsequent hydrolysis of the imine complex during aqueous workup yields the final product, this compound. libretexts.orgjove.com

| Reagent/Condition | Function | Reference |

|---|---|---|

| 3,3-Diphenylpropionitrile | Starting Material | google.com |

| Diisobutylaluminium hydride (DIBAL-H) | Selective Reducing Agent | chemistrysteps.comcommonorganicchemistry.comslideshare.net |

| Low Temperature (-78 °C) | Prevents over-reduction to the amine/alcohol | chemistrysteps.comlibretexts.org |

| Aqueous Workup (e.g., dilute acid) | Hydrolyzes the intermediate imine to the aldehyde | libretexts.orgjove.com |

Friedel-Crafts Alkylation Based Routes to Diphenylpropionitrile Precursors

Alkylation of Benzene with Cinnamonitrile and Subsequent Transformations

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-hydrogen bonds, enabling the synthesis of complex organic molecules like this compound from simpler precursors.

Hydroformylation of Alkenes Leading to this compound

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. This reaction is a cornerstone of industrial chemistry for the production of aldehydes.

Studies on the rhodium-catalyzed deuterioformylation of 1,1-diphenylethene have provided significant insights into the reaction mechanism. acs.orgacs.org In these investigations, deuterium (B1214612) gas (D₂) and carbon monoxide (CO) are used in place of synthesis gas (H₂/CO). When 1,1-diphenylethene is subjected to these conditions at 100 °C and 100 atm (CO/D₂ = 1:1), the primary product is the linear aldehyde, this compound-1,3-d₂. acs.orgacs.org

A key finding from these studies, conducted through ²H NMR analysis of the reaction mixture at partial conversion, was the detection of 1,1-diphenylethene-2-d₁. acs.orgacs.org This observation is crucial as it provides evidence for the formation of a tertiary alkyl-rhodium intermediate. acs.orgacs.org Despite the formation of this sterically hindered intermediate, it predominantly undergoes β-hydride elimination to regenerate the deuterated starting alkene rather than isomerizing to form the branched aldehyde. acs.org This explains the high selectivity for the linear aldehyde product, this compound, in the hydroformylation of 1,1-diphenylethene. acs.org

Table 1: Products Detected in the Rhodium-Catalyzed Deuterioformylation of 1,1-Diphenylethene acs.orgacs.org

| Compound | Chemical Shift (ppm) in ²H NMR | Significance |

| This compound-1,3-d₂ | 9.07 (aldehyde D), 4.08 (α-carbon D) | Expected linear aldehyde product. |

| 1,1-Diphenylethene-2-d₁ | 5.16 | Indicates the formation and subsequent β-hydride elimination of a tertiary alkyl-rhodium intermediate. |

The choice of catalyst system, particularly the ligands attached to the rhodium center, plays a pivotal role in the activity and selectivity of the hydroformylation reaction. nih.gov For the hydroformylation of 1,1-diarylethenes, rhodium-based catalysts are effective in producing exclusively the linear 3,3-diarylpropanals. thieme-connect.de

While bulky phosphine (B1218219) and phosphite (B83602) ligands generally lead to high catalytic activity, they often result in lower enantioselectivities in asymmetric hydroformylation. nih.gov Conversely, phosphoramidite-based ligands can achieve higher enantioselectivities, albeit at lower conversion rates. nih.gov The regioselectivity towards the linear or branched aldehyde is also strongly influenced by the ligand structure. nih.gov For instance, the use of supramolecular bidentate ligands can be tuned to favor either the linear or branched product. nih.gov In the case of 1,1-disubstituted alkenes like 1,1-diphenylethene, the formation of the linear aldehyde is highly favored. acs.org This is noteworthy because vinyl aromatic olefins typically yield the branched aldehyde due to the stability of the branched alkyl-rhodium intermediate. acs.org

Rhodium-Catalyzed Deuterioformylation of 1,1-Diphenylethene

Heck-Type Reactions and Tandem Processes for Arylated Aldehydes

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, and related tandem processes offer alternative routes to arylated aldehydes.

A notable application of Heck-type chemistry for the synthesis of related structures involves the tandem arylation-isomerization of cinnamyl alcohol with iodobenzene. nih.govmdpi.com This sequence, catalyzed by phosphine-free palladium precursors, efficiently produces saturated arylated aldehydes. nih.govmdpi.com The reaction is believed to proceed through the initial Heck arylation of the double bond to form a diarylated allylic alcohol, which then undergoes isomerization to the more stable saturated aldehyde. mdpi.com This method highlights the potential for creating complex aldehyde structures through multi-step, one-pot processes.

The solvent system and ligands are critical parameters in Heck reactions. rug.nlwhiterose.ac.uk Polar aprotic solvents like DMF and NMP are commonly used and often enhance the reaction rate. whiterose.ac.ukscirp.org The addition of water as a co-solvent has been shown to positively affect the reaction course in some Heck couplings. nih.gov For instance, in the arylation of cinnamyl alcohol with iodobenzene, a DMF:water mixture proved effective. nih.gov

The choice of palladium catalyst and ligands also significantly impacts the reaction's efficiency and selectivity. rug.nl While ligandless catalysts can be effective for reactive substrates, phosphine ligands are often employed. rug.nl The nature of the phosphine ligand (monodentate vs. bidentate) can influence the reaction mechanism. libretexts.org Furthermore, the palladium precursor itself, such as Pd(OAc)₂, can influence catalytic efficiency. libretexts.org In many Heck reactions, a base like triethylamine (B128534) or potassium acetate (B1210297) is required. rug.nl

Palladium-Catalyzed Arylation-Isomerization Sequences

Ruthenium-Catalyzed Methodologies for Aldehyde Formation

Ruthenium complexes have emerged as effective catalysts for various organic transformations, including the formation of aldehydes. In the context of this compound synthesis, ruthenium-catalyzed hydroformylation of 1,1-diphenylethylene (B42955) is a significant pathway. Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. researchgate.net

While rhodium-based catalysts are more common for industrial hydroformylation, ruthenium catalysts offer unique reactivity and selectivity profiles. thieme-connect.deniscpr.res.in For instance, ruthenium complexes can be tailored to favor the formation of either linear or branched aldehydes, a critical aspect in the synthesis of a specific isomer like this compound. redalyc.org Research has shown that ruthenium catalysts, such as [Ru(p-cymene)Cl2]2, have been utilized in related reactions, highlighting their potential in this synthetic context. google.com

A study on the hydroformylation of 1-hexene (B165129) using a RuCl2(PNp3)3 catalyst indicated that ruthenium systems can sometimes favor hydrogenation over hydroformylation, a factor that requires careful control of reaction conditions such as temperature and pressure to maximize aldehyde yield. niscpr.res.in In the case of 1,1-diphenylethylene, the hydroformylation would theoretically yield two isomeric aldehydes: this compound (the linear product) and 2,2-diphenylpropanal (B2857557) (the branched product). The regioselectivity of this reaction is paramount. Deuterioformylation studies on similar substrates, like 1,1-diphenylethene, have been used to probe the mechanistic pathways and have shown the formation of this compound-1,3-d2, confirming the viability of this route. researchgate.net

| Catalyst System | Typical Substrate | Key Features | Selectivity |

| Rhodium-phosphine | Terminal Alkenes | High activity and selectivity for linear aldehydes. thieme-connect.de | High n/iso ratio. |

| Cobalt-phosphine | 1-Hexene | Lower activity compared to Rhodium. niscpr.res.in | Moderate aldehyde selectivity. niscpr.res.in |

| Ruthenium-phosphine | 1-Hexene | Can favor hydrogenation over hydroformylation. niscpr.res.in | Variable, sensitive to conditions. niscpr.res.in |

Rearrangement-Based Synthetic Strategies

An alternative to hydroformylation involves the rearrangement of specifically structured precursors. These strategies often leverage the inherent reactivity of strained ring systems or the migratory aptitude of aryl groups to construct the desired aldehyde framework.

Epoxide Rearrangements to Diphenyl-Substituted Aldehydes

Epoxides are versatile intermediates in organic synthesis due to the strain in their three-membered ring. erowid.org The rearrangement of epoxides to carbonyl compounds is a well-established transformation that can be promoted by various reagents, most notably Lewis acids. core.ac.uk This process is particularly relevant for the synthesis of diphenyl-substituted aldehydes.

The isomerization of an epoxide to an aldehyde or ketone is a classic example of a Lewis acid-catalyzed reaction. core.ac.ukacs.org For the synthesis of this compound, a suitable precursor would be 2,2-diphenyloxirane. In the presence of a Lewis acid, the epoxide ring is activated, leading to the cleavage of a carbon-oxygen bond. This generates a carbocation intermediate, which can then undergo rearrangement. nih.gov

The regioselectivity of the rearrangement is crucial. For an epoxide, two potential pathways exist: a hydride shift or an aryl/alkyl group migration. acs.org In the case of 2,2-diphenyloxirane, a hydride shift from the adjacent carbon would lead to the formation of this compound. Studies on analogous aryl-substituted epoxides have shown that Lewis acids like indium(III) chloride (InCl3) can promote highly regioselective rearrangements. erowid.orgacs.org Specifically, 1,1-diaryl-substituted epoxides have been observed to undergo rearrangement via an exclusive hydride shift to yield the corresponding aryl-substituted acetaldehydes. acs.org This high degree of selectivity is attributed to the electronic nature of the aryl groups and the stability of the resulting carbocation.

The choice of Lewis acid can significantly influence the outcome of the reaction. While strong Lewis acids like boron trifluoride (BF3) are effective, they can sometimes lead to side reactions. acs.org Milder Lewis acids, such as InCl3, have been shown to be highly efficient and compatible with various functional groups, offering a more controlled and selective transformation. erowid.orgacs.org

| Epoxide Substrate | Lewis Acid | Product | Key Observation | Reference |

| 1,1-Diaryl-substituted epoxides | InCl3 | Aryl-substituted acetaldehydes | Exclusive hydride shift. acs.org | acs.org |

| Aryl-substituted epoxides | BF3 | Mixture of carbonyl compounds | Can lack selectivity. acs.org | acs.org |

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is a central challenge in the synthesis of complex organic molecules like this compound. This involves controlling which functional groups react and where the new bonds are formed.

Control of Carbonyl Position During Formation

The precise placement of the carbonyl group is a critical aspect of synthesizing this compound. In hydroformylation reactions, the regioselectivity is influenced by factors such as the catalyst, ligands, and reaction conditions. thieme-connect.de For 1,1-diphenylethylene, the formation of the linear aldehyde (this compound) is often in competition with the formation of the branched isomer (2,2-diphenylpropanal). The steric bulk of the diphenylmethyl group can favor the formation of the less sterically hindered linear product.

In rearrangement reactions of epoxides, the position of the resulting carbonyl group is determined by the migratory aptitude of the substituents. As previously discussed, in Lewis acid-promoted isomerizations of 1,1-diaryl epoxides, a hydride shift is generally preferred over a phenyl shift, leading to the formation of the aldehyde at the terminal position. acs.org

The concept of using specific enol equivalents is another strategy to control the position of the carbonyl group. lkouniv.ac.in While not directly applied to this compound in the searched literature, this general principle in carbonyl chemistry allows for directed aldol-type reactions where one carbonyl compound acts as the nucleophile (enolate) and the other as the electrophile, thereby controlling the final structure. lkouniv.ac.in

Selective Functionalization of the Diphenyl Core

While the provided outline focuses on the synthesis of the aldehyde itself, the diphenyl core of this compound presents opportunities for further functionalization. The aromatic rings can undergo electrophilic aromatic substitution reactions. However, controlling the regioselectivity of these substitutions (i.e., ortho, meta, or para to the propanal chain) would require careful consideration of the directing effects of the alkyl substituent.

In the context of the synthesis itself, the starting materials can be pre-functionalized. For example, using a substituted benzene in a Friedel-Crafts type reaction to generate a precursor to 1,1-diphenylethylene would introduce functionality at a specific position on one of the phenyl rings.

Reactivity and Transformation Pathways of 3,3 Diphenylpropanal

Nucleophilic Additions to the Aldehyde Carbonyl

The most significant class of reactions involving 3,3-diphenylpropanal is nucleophilic addition to the carbonyl carbon. nptel.ac.in This carbon atom is partially positively charged due to the electronegativity of the oxygen atom, rendering it susceptible to attack by a wide range of nucleophiles. nptel.ac.inuobabylon.edu.iq These reactions can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, while base catalysis often involves the generation of a more potent nucleophile. uobabylon.edu.iq

Reductive amination is a highly effective method for synthesizing amines from aldehydes. numberanalytics.comlibretexts.org This process involves the reaction of this compound with an amine to form an intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com This method is a cornerstone in the synthesis of various 3,3-diphenylpropylamine (B135516) derivatives, which are significant in medicinal chemistry. wikipedia.orggoogle.com

The initial step in reductive amination involves the condensation of this compound with a primary amine. dergipark.org.tr This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. dergipark.org.tr Subsequent dehydration of the carbinolamine yields a Schiff base, also known as an imine, which is characterized by a carbon-nitrogen double bond (C=N). dergipark.org.trnih.gov

These Schiff base intermediates are susceptible to reduction. mdpi.com Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation can be used to reduce the imine to a stable secondary amine. mdpi.comorganicchemistrytutor.com The choice of reducing agent can be critical; for instance, a four-fold excess of NaBH₄ has been used to ensure rapid reduction and prevent hydrolysis of the imine. mdpi.com

The versatility of reductive amination allows for the synthesis of a wide array of substituted amines by varying the amine reagent. masterorganicchemistry.com The reaction can be performed with ammonia (B1221849), primary amines, or secondary amines to produce primary, secondary, and tertiary amines, respectively. libretexts.org

A particularly efficient approach is the one-pot, or direct, reductive amination. In this procedure, the aldehyde, amine, and a selective reducing agent are combined in a single reaction vessel. organicchemistrytutor.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often the reagents of choice for this method. masterorganicchemistry.com These reagents are mild enough not to reduce the initial aldehyde but are effective at reducing the intermediate iminium ion formed in situ. organicchemistrytutor.comchemistrysteps.com

For example, N,N-Dimethyl-3,3-diphenylpropan-1-amine has been synthesized from this compound via reductive amination. nih.gov Similarly, research has demonstrated the reductive amination of this compound with (R)-α-methylbenzylamine. researchgate.net The general applicability of this reaction is extensive, tolerating a variety of functional groups on both the aldehyde and the amine. organic-chemistry.org

Table 1: Examples of Reductive Amination of this compound This table is generated based on synthetic principles and may not reflect experimentally verified outcomes for all specific combinations.

| Amine Reagent | Reducing Agent | Product | Amine Class |

|---|---|---|---|

| Ammonia (NH₃) | NaBH₃CN | 3,3-Diphenylpropan-1-amine | Primary |

| Methylamine (CH₃NH₂) | NaBH(OAc)₃ | N-Methyl-3,3-diphenylpropan-1-amine | Secondary |

| Dimethylamine ((CH₃)₂NH) | NaBH₃CN | N,N-Dimethyl-3,3-diphenylpropan-1-amine | Tertiary |

| (R)-α-Methylbenzylamine | NaBH(OAc)₃ | N-((R)-1-Phenylethyl)-3,3-diphenylpropan-1-amine | Secondary |

Beyond nitrogen nucleophiles, this compound readily reacts with various carbon-based nucleophiles. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecular architectures.

The aldol (B89426) reaction is a classic carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate to a carbonyl compound. wikipedia.org this compound, possessing α-hydrogens, can be deprotonated by a base (like sodium hydroxide) to form a resonance-stabilized enolate. pdx.edu This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule of this compound in a self-condensation reaction. wikipedia.orgchegg.com

The initial product of this reaction is a β-hydroxy aldehyde, known as an aldol adduct. iitk.ac.in Under more vigorous conditions, such as heating, this aldol adduct can undergo dehydration to form an α,β-unsaturated aldehyde, a process known as aldol condensation. wikipedia.orglibretexts.org

Crossed aldol reactions, where this compound reacts with a different aldehyde or ketone, are also possible. wikipedia.orggoogle.com To achieve selectivity and avoid a complex mixture of products, one of the carbonyl partners often lacks α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde) and thus cannot form an enolate itself. wikipedia.org

The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes. wikipedia.org The reaction employs a phosphorus ylide (a Wittig reagent), which acts as a carbon nucleophile. libretexts.org The ylide attacks the carbonyl carbon of this compound, leading to the formation of an oxaphosphetane intermediate. libretexts.org This intermediate then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org A key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond. libretexts.org

Table 2: Hypothetical Wittig Reaction of this compound This table illustrates the general principle of the Wittig reaction as applied to this compound.

| Wittig Reagent | Alkene Product |

|---|---|

| Methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) | 4,4-Diphenyl-1-butene |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 5,5-Diphenyl-2-pentene |

| (Methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me) | Methyl 5,5-diphenyl-2-pentenoate |

A closely related and often superior alternative is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgtcichemicals.com The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. youtube.com These carbanions are generally more nucleophilic than the corresponding Wittig reagents and react with aldehydes like this compound to form alkenes. wikipedia.org The HWE reaction typically shows excellent selectivity for the formation of (E)-alkenes (trans isomers). wikipedia.orgorganic-chemistry.org A significant practical advantage is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed from the reaction mixture, simplifying purification. organic-chemistry.org

Further Aldol Reactions of this compound

Hydroxyamidation Reactions

Hydroxyamidation represents a significant transformation pathway for aldehydes, leading to the formation of β-hydroxy amides, which are valuable intermediates in organic synthesis.

Nucleophilic Attack by Ammonia on the Carbonyl

The reaction of this compound with ammonia or its derivatives proceeds through a nucleophilic addition mechanism at the carbonyl carbon. vedantu.com The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. acs.org This initial attack is often catalyzed by acid. vedantu.com

The reaction environment's pH is a critical factor. In a highly acidic medium, the ammonia derivative, being basic, can form its corresponding ammonium (B1175870) salt, which is no longer nucleophilic, thus halting the reaction. quora.com Conversely, in a basic medium, the protonation of the carbonyl group does not occur, which disfavors the reaction. quora.com Therefore, a weakly acidic medium (pH around 3-5) is typically optimal for this transformation. vedantu.comquora.com

The mechanism involves the following key steps:

Protonation of the carbonyl oxygen: In an acidic medium, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. vedantu.com

Nucleophilic attack: The ammonia molecule attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. vedantu.comlibretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of water: The departure of a water molecule results in the formation of an iminium ion. libretexts.org

Deprotonation: A base (like another ammonia molecule or the solvent) removes a proton from the nitrogen to yield the final product, which in the context of hydroxyamidation with subsequent hydrolysis, can lead to the formation of a β-hydroxy amide. libretexts.org

For instance, reacting this compound with ammonium hydroxide (B78521) under acidic catalysis is a described method for hydroxyamidation.

Oxidative Transformations of this compound

The aldehyde functional group in this compound is susceptible to oxidation, leading to various products depending on the oxidizing agent and reaction conditions.

Formation of Carboxylic Acid Derivatives

Aldehydes are readily oxidized to form carboxylic acids. cuny.eduscribd.com This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. smolecule.comsmolecule.com The oxidation of this compound yields 3,3-diphenylpropionic acid.

Common oxidizing agents for this conversion include:

Potassium permanganate (B83412) (KMnO₄)

Chromium-based reagents liverpool.ac.uk

Oxygen in the air, as aldehydes can be auto-oxidized cuny.edu

The general reaction can be represented as: C₆H₅)₂CHCH₂CHO + [O] → (C₆H₅)₂CHCH₂COOH

Oxidative C-C Bond Cleavage Reactions

Under specific conditions, the carbon-carbon bonds within the this compound molecule can be cleaved through oxidative processes.

Photoredox Catalysis for Carbon-Carbon Bond Scission

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis for enabling single electron transfer (SET) processes under mild conditions. beilstein-journals.org This methodology can be applied to induce the cleavage of C-C bonds. nih.gov In the context of aldehydes, photoredox catalysis can facilitate oxidative C-C bond cleavage. amazonaws.com

The general mechanism involves the photoexcitation of a catalyst, which then engages in electron transfer with the substrate, generating reactive radical intermediates. beilstein-journals.org For aldehydes like 2,3-diphenylpropanal, a photoredox catalyst has been used to carry out oxidative C-C bond cleavage. aksaray.edu.tr While the specific application to this compound is not detailed in the provided results, the principles of photoredox-catalyzed C-C bond scission in similar aldehydes are well-established. amazonaws.com This process often involves the generation of an acyl radical, which can then undergo further transformations. beilstein-journals.org

For example, a study on the oxidative C-C bond cleavage of various aldehydes, including 2,3-diphenylpropanal, utilized a ruthenium-based photocatalyst in the presence of an oxidant. amazonaws.com The reaction proceeds via the formation of an enamine intermediate, which is then oxidized to trigger the C-C bond cleavage.

Reduction of the Aldehyde Functionality

The aldehyde group of this compound can be reduced to a primary alcohol, yielding 3,3-diphenylpropan-1-ol. nih.gov This is a standard transformation in organic chemistry.

Common reducing agents for this purpose include:

Sodium borohydride (NaBH₄): A mild and selective reducing agent for aldehydes and ketones. vulcanchem.com

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that also reduces aldehydes to primary alcohols. vulcanchem.com

The general reaction is as follows: (C₆H₅)₂CHCH₂CHO + [H] → (C₆H₅)₂CHCH₂CH₂OH

The synthesis of 3,3-diphenylpropan-1-ol from this compound via reduction is a key step in various synthetic pathways. nih.gov For example, the reduction of the corresponding ketone, 2-methyl-1,3-diphenylpropan-1-one, to 2-methyl-3,3-diphenylpropan-1-ol (B14005771) is achieved using NaBH₄ or LiAlH₄. vulcanchem.com

Other Key Reaction Classes

Skeletal rearrangements in molecules like this compound can be induced under specific conditions, often involving acid catalysis, leading to the formation of isomeric structures. These rearrangements are typically driven by the formation of a more stable intermediate, such as a stabilized carbocation.

In the context of β,β-diaryl aldehydes and ketones, rearrangements can involve the migration of one of the aryl groups. Acid-catalyzed rearrangement of epoxides provides a relevant analogy; for instance, the rearrangement of chalcone (B49325) epoxides can lead to β-keto aldehydes through the selective migration of an acyl group. sci-hub.ru For this compound, treatment with a strong acid could protonate the carbonyl oxygen, making the β-carbon susceptible to a 1,2-hydride or 1,2-phenyl shift. The migration of a phenyl group would be facilitated by the formation of a stable benzylic or tertiary carbocation.

Gold(I) catalysis has been shown to effect cycloisomerization and skeletal rearrangements in β,β-diaryl-substituted ortho-(alkynyl)styrenes, which share the diphenylmethyl structural feature. acs.org Such studies highlight the potential for complex skeletal reorganizations within molecules containing a gem-diphenyl moiety. acs.org While specific, named rearrangements starting directly from this compound are not extensively documented in dedicated studies, the principles of carbocation-mediated processes, such as the Wagner-Meerwein rearrangement, are applicable. The outcome would depend on the specific reagents and conditions, which dictate the preferred migratory aptitude of the groups attached to the propanal backbone. nih.gov

The aldehyde functionality of this compound is a versatile handle for numerous catalytic transformations that extend beyond its formation or simple reduction.

Tishchenko Reaction: The Tishchenko reaction is a classic disproportionation of an aldehyde in the presence of a catalyst, typically an aluminum alkoxide, yielding an ester. wikipedia.org Two molecules of this compound would react to form one molecule of the alcohol (3,3-diphenylpropanol) and one of the carboxylic acid (3,3-diphenylpropanoic acid), which then combine to form the ester 3,3-diphenylpropyl 3,3-diphenylpropanoate . The reaction is atom-economical, converting two aldehyde molecules into a single ester product. illinois.edu While originally catalyzed by aluminum alkoxides, modern variations utilize a range of catalysts including lanthanide complexes (e.g., SmI₂) and other transition metals, which can improve yields and substrate scope. illinois.eduthermofisher.comaalto.fi

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with high regioselectivity. wikipedia.orglibretexts.org this compound can react with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂), to form an alkene. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. libretexts.org For example, reacting this compound with Ph₃P=CH₂ would yield 1,1-diphenyl-4-butene . The stereochemistry of the resulting double bond depends on the nature of the ylide used. wikipedia.org

Organocatalytic Transformations: Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free approach to activating aldehydes for various transformations. cardiff.ac.uksigmaaldrich.com Proline and its derivatives are common organocatalysts that can activate aldehydes by forming an enamine intermediate. This enamine can then participate in a range of reactions, including Michael additions and aldol reactions. While specific organocatalytic reactions of this compound are not widely reported, the general principles suggest its applicability in such transformations. For example, it could act as an electrophile in a cross-aldol reaction mediated by a diarylprolinol catalyst. researcher.life

Oxidative C-C Bond Cleavage: Research on the closely related isomer, 2,3-diphenylpropanal, has demonstrated a photoredox-catalyzed oxidative C-C bond cleavage. aksaray.edu.trrsc.org Using a ruthenium-bipyridine complex as a photocatalyst under visible light irradiation, the aldehyde undergoes cleavage to produce 1,2-diphenylethanone. rsc.org This type of reaction showcases advanced catalytic methods that can transform the fundamental carbon skeleton of the molecule.

| Reaction Type | Typical Catalyst | Reactant(s) | Product Class | Reference |

|---|---|---|---|---|

| Tishchenko Reaction | Aluminum alkoxide, SmI₂ | This compound (2 eq.) | Ester | wikipedia.orgthermofisher.comaalto.fi |

| Wittig Reaction | None (uses stoichiometric reagent) | This compound + Phosphorus Ylide | Alkene | wikipedia.orglibretexts.org |

| Organocatalytic Aldol | Proline derivatives | This compound + Nucleophile (e.g., ketone) | β-Hydroxy carbonyl | sigmaaldrich.comresearcher.life |

| Oxidative Cleavage | Ru(bpy)₃Cl₂ (photocatalyst) | 2,3-Diphenylpropanal (isomer) | Ketone | aksaray.edu.trrsc.org |

Application of 3,3 Diphenylpropanal in Complex Organic Molecule Synthesis

Role as a Precursor in Medicinal Chemistry Intermediates

3,3-Diphenylpropanal is a valuable starting material in the synthesis of various intermediates for medicinal chemistry. Its structural framework, featuring two phenyl rings attached to a propyl chain, provides a versatile scaffold for the construction of more complex molecules with potential therapeutic applications.

Synthesis of Pharmaceutical Compound Precursors (e.g., Ambrisentan)

A significant application of this compound derivatives is in the synthesis of precursors for pharmaceutical compounds like Ambrisentan. Ambrisentan is an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. google.comnih.gov The synthesis of Ambrisentan often involves intermediates derived from a 3,3-diphenylpropionic acid backbone. nih.govaidic.it While not a direct precursor, the structural motif of this compound is central to the synthesis of these crucial intermediates. For instance, 3-hydroxy-3,3-diphenylpropanamide (B6351888) serves as a key intermediate in some synthetic routes to Ambrisentan.

Development of Diphenylpropylamine Derivatives for Synthetic Utility

This compound can be readily converted to 3,3-diphenylpropylamine (B135516), a primary amine that serves as a foundational building block for a wide range of derivatives with synthetic and medicinal utility. wikipedia.org These derivatives are often explored for their potential as cardiovascular agents and in other therapeutic areas. wikipedia.org The synthesis of various N-substituted 3,3-diphenylpropylamine derivatives has been a subject of interest in medicinal chemistry. googleapis.com Some of these derivatives have been investigated for their potential as opioid receptor modulators and for other pharmacological activities. regulations.gov

| Derivative Class | Synthetic Application | Potential Therapeutic Area |

| N-substituted 3,3-diphenylpropylamines | Building blocks for complex molecules | Cardiovascular diseases |

| Diphenylpropylamine-based amides | Intermediate synthesis | Anthelmintic, Antibacterial, Antifungal |

Building Block for Novel Organic Materials

The unique chemical structure of this compound also lends itself to applications in materials science, where it can be used as a building block for novel organic materials.

Incorporation into Polymer Chemistry

In polymer chemistry, this compound and its derivatives can be incorporated into polymer chains to modify the properties of the resulting materials. The introduction of the bulky diphenylpropyl group can enhance thermal stability and mechanical strength. Research in this area explores the synthesis of polymers with tailored characteristics for specific industrial applications. lsu.edursc.orgscribd.com

Applications in Coatings and Adhesives Development

The chemical properties of compounds derived from this compound make them suitable for the development of advanced coatings and adhesives. googleapis.com The incorporation of such derivatives into formulations can potentially improve adhesion, durability, and resistance to environmental factors. cacoatings.com

| Material Type | Role of this compound Derivative | Resulting Property Enhancement |

| Polymers | Monomer or additive | Increased thermal stability, Modified mechanical properties |

| Coatings | Additive or cross-linking agent | Improved adhesion and durability |

| Adhesives | Component of the formulation | Enhanced bond strength and longevity |

Construction of Heterocyclic Systems

The aldehyde functionality of this compound makes it a useful reactant in the construction of various heterocyclic systems. Aldehydes are common starting materials for cyclization reactions that lead to the formation of rings containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. clockss.orgclockss.org For example, this compound can react with various nucleophiles, such as amines, hydrazines, and thiols, to form imines, hydrazones, and thioacetals, respectively. These intermediates can then undergo further reactions to yield a diverse array of heterocyclic compounds. chemmethod.com The synthesis of such heterocyclic frameworks is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. zioc.ru

Asymmetric Transformations Utilizing Diphenyl Scaffolds

Use in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large, diverse collections of compounds, known as chemical libraries. nih.govresearchgate.net These libraries are instrumental in drug discovery and materials science for identifying molecules with desired biological activities or properties. openaccessjournals.com The diphenylpropane scaffold, present in this compound, can serve as a core structure in the design of such libraries.

The synthesis of combinatorial libraries can be performed using techniques like solid-phase organic synthesis (SPOS), which allows for the use of excess reagents to drive reactions to completion and simplifies purification. researchgate.netimperial.ac.uk The "mix and split" and parallel synthesis are two common approaches in SPOS. imperial.ac.uk In parallel synthesis, individual compounds are prepared in separate reaction wells, and their identity is known by their location. imperial.ac.uk

The design of these libraries can be either diversity-oriented or focused. Diversity-oriented synthesis aims to cover a broad chemical space by creating structurally diverse molecules. openaccessjournals.com Focused libraries, in contrast, are designed to target specific biological targets or pathways. openaccessjournals.com The structural characteristics of this compound and its derivatives make them suitable building blocks for creating libraries with specific steric and electronic properties.

High-throughput screening methods are then used to test the compounds in the library for their interaction with a biological target. nih.gov Successful "hits" from these screenings can then be identified and further optimized to become lead compounds in drug development. nih.gov The integration of combinatorial chemistry with computational methods, such as virtual screening, further enhances the efficiency of the drug discovery process. nih.gov

Mechanistic Investigations and Computational Studies of 3,3 Diphenylpropanal Transformations

Elucidation of Reaction Mechanisms for Key Syntheses and Transformations

Understanding the step-by-step molecular pathways is crucial for optimizing reaction conditions and controlling product outcomes. The following subsections detail the mechanisms for the principal reactions involving 3,3-diphenylpropanal.

Pathways for Carbon-Carbon Bond Formation (e.g., Aldol (B89426), Hydroformylation)

The formation of the carbon skeleton of this compound can be achieved through various strategic C-C bond-forming reactions.

Hydroformylation: The hydroformylation of 1,1-diphenylethene represents a direct route to this compound. This reaction, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. numberanalytics.comwikipedia.org The process is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. wikipedia.org A rhodium-catalyzed deuterioformylation of 1,1-diphenylethene has been studied, providing evidence for the formation of this compound-1,3-d₂. acs.org

The generally accepted mechanism for rhodium-catalyzed hydroformylation proceeds through a series of steps involving coordination of the alkene to the metal hydride catalyst, migratory insertion of the alkene into the Rh-H bond, coordination of carbon monoxide, migratory insertion of CO to form an acyl-rhodium species, and finally, reductive elimination to release the aldehyde product and regenerate the catalyst. wikipedia.orgresearchgate.net The regioselectivity of the hydroformylation of 1,1-diphenylethene is noteworthy, as the steric bulk of the two phenyl groups directs the formyl group to the less substituted carbon, leading to the formation of the linear aldehyde, this compound, rather than the branched isomer. thieme-connect.de

Aldol Condensation: While a direct synthesis of this compound via a standard aldol condensation is not prominently documented, the principles of the aldol reaction are fundamental to C-C bond formation. wikipedia.orgmagritek.com A crossed aldol condensation, in theory, could be envisioned between an appropriate enolate and a carbonyl compound like benzophenone (B1666685). In a crossed aldol reaction between two different carbonyl compounds, one of which can form an enolate (the nucleophile) and the other acts as the electrophile, a new C-C bond is formed. byjus.comprimescholars.com For instance, the reaction between an enolate of acetaldehyde (B116499) and benzophenone would theoretically lead to a β-hydroxy ketone, which upon further transformation could potentially yield a precursor to this compound. The mechanism involves the base-catalyzed formation of an enolate ion, which then attacks the electrophilic carbonyl carbon of the other molecule. wikipedia.orgbyjus.com Subsequent protonation yields the aldol addition product. byjus.com

A general representation of the key steps in these C-C bond-forming reactions is provided in the table below.

| Reaction | Key Mechanistic Steps | Catalyst/Reagent Example |

| Hydroformylation | 1. Catalyst activation & alkene coordination2. Migratory insertion of alkene (anti-Markovnikov)3. CO insertion to form acyl intermediate4. Reductive elimination to yield aldehyde | Rhodium complex (e.g., HRh(CO)(PPh₃)₃) |

| Crossed Aldol Condensation | 1. Enolate formation from one carbonyl component2. Nucleophilic attack of enolate on the second carbonyl3. Protonation to form β-hydroxy carbonyl | Base (e.g., NaOH) or Acid |

Mechanisms of Reductive Amination and Derivatives Formation

Reductive amination is a powerful method for converting carbonyl compounds, such as this compound, into amines. wikipedia.orglibretexts.org This transformation proceeds in two main stages: the formation of an imine or iminium ion intermediate, followed by its reduction. libretexts.orgyoutube.com

The reaction begins with the nucleophilic attack of an amine (primary or secondary) on the electrophilic carbonyl carbon of this compound. This forms a hemiaminal (or carbinolamine) intermediate. youtube.com Under mildly acidic conditions (typically pH 4-5), the hemiaminal undergoes dehydration, losing a molecule of water to form a positively charged iminium ion. youtube.comucalgary.ca

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of amine on the carbonyl carbon of this compound. | Hemiaminal |

| 2 | Proton transfer and dehydration under mild acid catalysis. | Iminium Ion |

| 3 | Reduction of the iminium ion by a selective reducing agent. | Final Amine Product |

Oxidative Reaction Mechanisms

The aldehyde functional group in this compound is susceptible to oxidation, primarily yielding the corresponding carboxylic acid, 3,3-diphenylpropionic acid. The oxidation can be achieved using a variety of chemical oxidizing agents. google.com

The mechanism of aldehyde oxidation often involves the formation of a hydrate (B1144303) intermediate. In the presence of an oxidizing agent, such as chromium-based reagents (e.g., Jones reagent) or permanganate (B83412), the aldehyde is first hydrated by water to form a geminal diol. This hydrate is then oxidized. For instance, with chromic acid, a chromate (B82759) ester is formed which then undergoes elimination to form the carboxylic acid and a reduced chromium species.

Alternatively, metal salts or oxides like ceric ammonium (B1175870) nitrate, manganese oxides, and cobalt acetate (B1210297) can be employed for such oxidations. google.comgoogle.com The oxidation of related alcohols, such as benzyl (B1604629) alcohol, has been effectively catalyzed by cobalt phthalocyanine (B1677752) complexes, where the mechanism is proposed to involve high-valent oxocobalt species. researchgate.netresearchgate.net While specific mechanistic studies on this compound oxidation are scarce, the general principles of aldehyde oxidation are applicable.

Theoretical Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental studies by providing detailed energetic and structural information about reaction pathways, intermediates, and transition states.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms in organic chemistry due to its favorable balance of computational cost and accuracy. ntu.edu.sg DFT calculations can be used to map out the potential energy surface of a reaction, identifying the energies of reactants, products, intermediates, and transition states.

For molecules related to this compound, DFT calculations have provided significant insights. For example, DFT studies were conducted on 3-(4-methoxyphenyl)-2-methyl-2,3-diphenylpropanal to understand its transformations. ntu.edu.sg Such studies can elucidate the factors controlling reactivity and selectivity in complex organic reactions. By calculating the activation energies for different possible pathways, chemists can predict which products are likely to form under specific conditions, guiding experimental design to optimize for a desired outcome.

Spectroscopic Analysis for Mechanistic Insights (beyond basic identification)

Spectroscopic methods are crucial for delving into the mechanisms of chemical reactions involving this compound, moving beyond simple compound identification to uncover the intricate details of reaction pathways and the structures of transient species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules. numberanalytics.com Advanced NMR techniques, including two-dimensional (2D) NMR and the study of different nuclei, provide deep insights into reaction mechanisms and the three-dimensional arrangement of atoms. numberanalytics.comnumberanalytics.com

Online and real-time NMR monitoring allows for the continuous tracking of reactant consumption and product formation, which is invaluable for understanding reaction kinetics and identifying short-lived intermediates. magritek.com For instance, techniques like COSY (Correlation Spectroscopy) reveal correlations between nuclei connected through chemical bonds, while NOESY (Nuclear Overhauser Effect Spectroscopy) identifies nuclei that are close to each other in space, which is critical for determining stereochemistry. numberanalytics.comnumberanalytics.com HSQC (Heteronuclear Single Quantum Coherence) is used to correlate different types of nuclei, such as ¹H and ¹³C, providing a more complete picture of the molecular structure. numberanalytics.com

In the context of this compound transformations, these advanced NMR methods can be applied to:

Monitor Reaction Progress: By acquiring spectra at regular intervals, researchers can quantify the concentrations of this compound, reagents, intermediates, and products over time. magritek.com This data is essential for determining reaction rates and orders. magritek.com For example, in a Heck arylation reaction, NMR can track the conversion of starting materials and the formation of stereoisomeric products. mdpi.com

Identify Intermediates: Short-lived intermediates that are not isolable can often be detected and characterized in the reaction mixture using NMR. magritek.comresearchgate.net This provides direct evidence for proposed reaction mechanisms.

Elucidate Stereochemistry: The stereochemical outcome of reactions involving this compound can be determined by analyzing coupling constants and through-space interactions (NOE). oup.comuniv-lemans.fr This is particularly important in asymmetric synthesis, where controlling the formation of specific stereoisomers is the primary goal. rsc.org For example, the relative stereochemistry of 1,3-diols, which can be formed from the reduction of related β-hydroxy ketones, can be unambiguously assigned using ¹³C NMR analysis of their acetonide derivatives. univ-lemans.fr

A hypothetical example of monitoring a reaction of a related compound using advanced NMR is presented in the table below.

Table 1: Hypothetical Advanced NMR Data for Monitoring a Transformation**

| Time (min) | Reactant A (Integral) | Intermediate B (Integral) | Product C (Integral) | Key NOESY Correlation |

|---|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 | N/A |

| 30 | 0.65 | 0.15 | 0.20 | H1 (Product) - H5 (Product) |

| 60 | 0.30 | 0.05 | 0.65 | H1 (Product) - H5 (Product) |

| 120 | 0.05 | 0.00 | 0.95 | H1 (Product) - H5 (Product) |

**This table illustrates how quantitative NMR data can track the progress of a reaction and how NOESY can confirm the spatial relationship between protons in the final product, thus defining its stereochemistry.

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.com It provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry. numberanalytics.comnumberanalytics.com While challenging, obtaining crystals of reaction intermediates offers unparalleled insight into reaction mechanisms. numberanalytics.comnih.gov

In the study of this compound transformations, X-ray crystallography can be instrumental in:

Confirming the Structure of Stable Products: The definitive structure of a final product, including its relative and absolute stereochemistry, can be established. oup.com

Characterizing Reaction Intermediates: If a reaction intermediate can be crystallized, its exact structure can be determined. numberanalytics.comnumberanalytics.com This provides a "snapshot" of the molecule at a specific point along the reaction coordinate, confirming its role in the proposed mechanism. nih.gov For example, the structure of a metallacyclobutane intermediate in an olefin metathesis reaction was elucidated using X-ray crystallography, which provided key insights into the reaction's stereochemistry. numberanalytics.com

Validating Computational Models: Experimentally determined crystal structures can be compared with structures predicted by computational methods, thereby validating the accuracy of the theoretical models used to study the reaction mechanism.

Table 2: Hypothetical Crystallographic Data for a Reaction Intermediate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Bond Length (C1-C2) | 1.54 Å |

| Bond Angle (C1-C2-C3) | 112.5° |

| Dihedral Angle (H-C1-C2-H) | 60.2° |

**This table presents hypothetical data that could be obtained from an X-ray crystal structure analysis of a reaction intermediate, providing precise geometric parameters that are crucial for understanding its stability and reactivity.

Advanced NMR Techniques for Reaction Monitoring and Stereochemistry

Kinetic Studies of Reactions Involving this compound

Kinetic studies focus on measuring reaction rates to understand how the rate is affected by changes in concentration, temperature, and other factors. masterorganicchemistry.com This information is fundamental to elucidating reaction mechanisms. masterorganicchemistry.commt.com The rate law, an equation that relates the reaction rate to the concentrations of reactants, is determined experimentally and provides insight into the composition of the rate-determining step. masterorganicchemistry.com

For reactions involving this compound, kinetic studies can reveal:

Reaction Order: By systematically varying the concentration of this compound and other reagents and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined. masterorganicchemistry.comdoubtnut.com

Rate Law: The experimentally determined reaction orders are used to construct the rate law for the reaction. masterorganicchemistry.com For example, if a reaction is found to be first-order in this compound and zero-order in another reagent, it suggests that only this compound is involved in the slowest step of the reaction. masterorganicchemistry.com

Rate-Determining Step: The form of the rate law provides strong clues about which step in a multi-step reaction mechanism is the slowest, or rate-determining, step. masterorganicchemistry.com

Activation Parameters: By studying the effect of temperature on the reaction rate, activation parameters such as the activation energy (Ea) can be calculated, providing further details about the energy profile of the reaction.

A hypothetical kinetic experiment for a reaction of this compound (DPP) with a reagent 'X' is outlined below.

Table 3: Hypothetical Kinetic Data for the Reaction of this compound (DPP)

| Experiment | [DPP] (M) | [X] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 2.0 x 10⁻⁵ |

**From this data, doubling the concentration of DPP doubles the rate, indicating the reaction is first-order with respect to DPP. Changing the concentration of X has no effect on the rate, indicating the reaction is zero-order with respect to X. Therefore, the rate law would be: Rate = k[DPP]. This suggests that the rate-determining step involves only a molecule of this compound.

Derivatives and Analogs of 3,3 Diphenylpropanal: Synthesis and Research Significance

Synthesis of Substituted 3,3-Diphenylpropanal Analogs

The modification of the this compound structure can be broadly categorized into two main approaches: substitution on the phenyl rings and alterations to the three-carbon propanal chain. These strategies allow for the fine-tuning of the molecule's steric and electronic properties, leading to a wide range of functionalities.

Ring-Substituted Diphenylpropanal Derivatives

The introduction of substituents onto the phenyl rings of this compound is a key strategy for creating analogs with tailored properties. These substitutions can influence the molecule's biological activity and chemical reactivity.

A general and efficient method for preparing aryl-substituted aldehydes involves the indium(III) chloride-catalyzed rearrangement of aryl-substituted epoxides. This reaction proceeds with high regioselectivity, cleaving the benzylic carbon-oxygen bond to yield a single carbonyl compound. acs.org This mild protocol is compatible with various acid-sensitive functional groups, making it a valuable tool for synthesizing substituted benzylic aldehydes. acs.org

Specific examples of ring-substituted analogs include:

3,3-bis(4-methoxyphenyl)propanal : This compound, featuring methoxy (B1213986) groups on both phenyl rings, has been synthesized and is available commercially. molaid.com The presence of electron-donating methoxy groups can alter the electronic properties of the aromatic system. A related synthesis involves the reaction of tetronic acid with 4-methoxybenzaldehyde (B44291) to produce 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) through a domino Knoevenagel–Michael reaction, highlighting the reactivity of methoxy-substituted benzaldehydes. mdpi.com

2,2-Dimethyl-3-(3-methylphenyl)propanal : In this analog, one of the phenyl groups is replaced by a methyl group, and the propanal backbone is also substituted. Its synthesis can be achieved through methods like Friedel-Crafts alkylation, where a 3-methylphenyl group is introduced to a propanal precursor. Another approach involves the palladium-catalyzed β-C(sp3)–H bond arylation of tertiary aldehydes, which can produce a mixture of mono-, di-, and tri-substituted products. tdl.org

The synthesis of various aryl-substituted propanals and related ketones has been explored through different catalytic systems. For instance, iodine-catalyzed dehydrogenation of saturated ketones can yield conjugated enones, such as the conversion of 1,3-di-p-tolylpropan-1-one to its unsaturated counterpart. rsc.org

Chain-Modified Propanal Derivatives

Modifications to the propanal chain of this compound offer another avenue for creating diverse derivatives. These alterations can involve the aldehyde functional group or the adjacent carbon atoms.

A primary modification is the reduction of the aldehyde to an alcohol. 3,3-Diphenylpropan-1-ol is a key derivative synthesized by the reduction of this compound. windows.netnih.gov This transformation can be achieved using standard reducing agents. 3,3-Diphenylpropan-1-ol serves as a building block for further chemical modifications. nih.gov

The aldehyde functionality itself is a reactive handle for various transformations. General methods for modifying aldehydes include reactions with hydrazine (B178648) or hydroxylamine (B1172632) derivatives to form stable hydrazones or oximes, respectively. thermofisher.com These linkages can be further stabilized by reduction with sodium borohydride (B1222165). thermofisher.com Aniline catalysis can significantly enhance the rate and yield of these reactions. thermofisher.com

Specific examples of chain modifications include:

Formation of Homoallylic Bromides : Cyclopropylcarbinols, such as 2,3-cyclopropano-1,3-diphenylpropanol, can be reacted with phosphorous tribromide to synthesize aryl-substituted E-homoallylic bromides. tandfonline.com

Alkylation : The α-position of the propanal can be alkylated. For example, 2-methyl-2,3-di-m-tolylpropanal has been synthesized, demonstrating the introduction of both aryl and alkyl substituents.

Key Derivatives and Their Synthetic Utility

Among the numerous derivatives of this compound, several stand out due to their significant roles as intermediates and building blocks in organic synthesis, particularly in the development of pharmaceuticals and functional materials.

3,3-Diphenylpropionitrile and its Transformations

3,3-Diphenylpropionitrile is a pivotal intermediate, often serving as a precursor to other important derivatives.

Synthesis: The most common route to 3,3-diphenylpropionitrile involves the Friedel-Crafts alkylation of benzene (B151609) with cinnamonitrile (B126248), catalyzed by aluminum chloride at elevated temperatures (80–120°C), achieving yields of 95–98%. smolecule.com An alternative, sustainable approach utilizes a single-atom catalyst with Zn–N4 motifs for the alcohol-mediated α-alkylation of nitriles. This method has been shown to be effective for the reaction of benzyl (B1604629) alcohol with phenylacetonitrile (B145931) to produce 2,3-diphenylpropionitrile, with hexane (B92381) being the optimal solvent. nih.gov

Transformations: The nitrile group is a versatile functional handle that can be transformed into other functionalities.

Reduction to Amines: The primary transformation of 3,3-diphenylpropionitrile is its catalytic hydrogenation to 3,3-diphenylpropylamine (B135516). This will be discussed in more detail in the following section.

Alkylation: The carbon atom alpha to the nitrile group can be deprotonated and alkylated. Studies on the lithiation of phenylacetonitrile have shown that dialkylation can occur, leading to substituted propionitrile (B127096) derivatives. researchgate.net For example, 2-methyl-3,3-diphenylpropionitrile has been synthesized and studied. vt.edu

Table 1: Synthesis and Transformation of 3,3-Diphenylpropionitrile

| Reaction | Starting Materials | Key Reagents/Catalysts | Product | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Cinnamonitrile, Benzene | AlCl₃ | 3,3-Diphenylpropionitrile | 95-98% | smolecule.com |

| Catalytic Hydrogenation | 3,3-Diphenylpropionitrile | Raney Nickel or Pd/C, H₂ | 3,3-Diphenylpropylamine | 93-95.5% | google.comgoogle.com |

| α-Alkylation | Phenylacetonitrile, Benzyl alcohol | Zn-N₄ single-atom catalyst, NaOH | 2,3-Diphenylpropionitrile | High | nih.gov |

3,3-Diphenylpropylamine and its Aminated Analogs

3,3-Diphenylpropylamine is a primary amine that serves as a crucial building block for a wide range of biologically active molecules and functional materials. wikipedia.org

Synthesis: The primary route for synthesizing 3,3-diphenylpropylamine is the catalytic hydrogenation of 3,3-diphenylpropionitrile. This reduction is typically carried out using catalysts like Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure (2–5 MPa) in a solvent such as methanol (B129727) or ethanol, often in the presence of ammonia (B1221849). google.comgoogle.com Yields for this conversion are generally high, ranging from 93% to 95.5%. google.comgoogle.com Another synthetic pathway involves the reductive amination of this compound.

Research Significance and Analogs: 3,3-Diphenylpropylamine's bulky diphenylpropyl group makes it a valuable component in various chemical applications.

Pharmaceutical Intermediates: It is a precursor for many pharmaceutical compounds. google.comgoogle.com For instance, N-methyl-3,3-diphenylpropylamine , an important derivative, is synthesized from 3,3-diphenylpropylamine by reaction with an aldehyde to form a Schiff base, followed by methylation and hydrolysis. smolecule.comgoogle.comgoogle.com This N-methylated analog is an intermediate in the synthesis of drugs like lercanidipine (B1674757), which has antihypertensive properties. smolecule.com

Peptoid Chemistry: 3,3-Diphenylpropylamine is incorporated into peptoid backbones to create structural diversity and enhance biological activity. mdpi.com The synthesis of N-substituted glycine (B1666218) monomers, which are building blocks for peptoids, can be achieved by the alkylation of 3,3-diphenylpropylamine with agents like tert-butyl bromoacetate (B1195939). sciforum.net

Catalysis and Ligand Synthesis: It has been used in the synthesis of fendiline (B78775) analogs through reductive amination with substituted benzaldehydes. worktribe.com It also serves as an amine nucleophile in palladium-catalyzed alkene carboamination reactions to produce functionalized carbocycles. umich.edu

Material Science: Derivatives of 3,3-diphenylpropylamine act as ligands to control the dimensionality and optoelectronic properties of perovskite nanocrystals.

Table 2: Synthesis and Applications of 3,3-Diphenylpropylamine and its Analogs

| Derivative/Analog | Synthetic Precursor(s) | Key Application(s) | Reference(s) |

|---|---|---|---|

| 3,3-Diphenylpropylamine | 3,3-Diphenylpropionitrile | Peptoid synthesis, Precursor for pharmaceuticals | mdpi.com |

| N-Methyl-3,3-diphenylpropylamine | 3,3-Diphenylpropylamine, Aldehyde | Intermediate for lercanidipine synthesis | smolecule.comgoogle.comgoogle.com |

| N-(3,3-Diphenylpropyl)succinamic acid | 3,3-Diphenylpropylamine, Succinic anhydride | Antimicrobial agent development | mdpi.com |

| Fendiline Analogs | 3,3-Diphenylpropylamine, Substituted benzaldehydes | Medicinal chemistry research | worktribe.com |

3-Hydroxy-3,3-diphenylpropanamide (B6351888) and Related Amides

3-Hydroxy-3,3-diphenylpropanamide and its related amide derivatives are another important class of compounds derived from the 3,3-diphenylpropyl scaffold.

Synthesis: A common laboratory-scale synthesis involves a multi-step route starting from diphenylketone. Reaction of diphenylketone with a nitrile source, such as cyanide, forms 3-hydroxy-3,3-diphenylpropanenitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields 3-hydroxy-3,3-diphenylpropanamide. An alternative synthesis of a related unsaturated amide, N-benzyl-3,3-diphenylprop-2-enamide, starts from the Reformatsky reaction of benzophenone (B1666685) and ethyl bromoacetate to give ethyl 3-hydroxy-3,3-diphenylpropanoate. psu.edu Condensation with benzylamine (B48309) followed by dehydration produces the target amide. psu.edu

Research Significance and Related Amides: These amides are valuable as synthetic intermediates and have shown potential biological activity.

Pharmaceutical Intermediates: 3-Hydroxy-3,3-diphenylpropanamide is a key intermediate in the synthesis of more complex pharmaceutical compounds.

Chemical Transformations: The hydroxyl group can be oxidized to a carbonyl group to form 3-oxo-3,3-diphenylpropanamide or reduced to form 3-amino-3,3-diphenylpropanamide. The oxo-amide can be prepared by the condensation of ethyl benzoylacetate with aniline.

Biologically Active Amides: A novel series of substituted 3,3-diphenylpropanamide (B1606675) derivatives were synthesized by reacting 3,3-diphenylpropanoyl chloride with various amines and amino acids. researchgate.netresearchgate.net These compounds were investigated for their biological activities. Specifically, derivatives bearing an amino acid moiety exhibited significant anthelmintic activity. researchgate.net Another example is N-(1,3-Benzothiazol-2-yl)-3,3-diphenylpropanamide , which contains a benzothiazole (B30560) ring system, a common scaffold in medicinal chemistry. ontosight.ai

Table 3: Key Amide Derivatives of the 3,3-Diphenylpropane Scaffold

| Compound Name | Key Structural Feature(s) | Synthetic Utility / Research Significance | Reference(s) |

|---|---|---|---|

| 3-Hydroxy-3,3-diphenylpropanamide | Hydroxyl and amide groups | Pharmaceutical intermediate | |

| 3-Oxo-3,3-diphenylpropanamide | Keto and amide groups | Synthetic intermediate, derived from oxidation of the hydroxy amide | |

| N-Benzyl-3,3-diphenylprop-2-enamide | Unsaturated propenamide chain | Precursor for nitrile ylide cycloadditions | psu.edu |

| 3,3-Diphenylpropanamide-Amino Acid Conjugates | Amide linkage to an amino acid | Investigated for anthelmintic activity | researchgate.net |

| N-(1,3-Benzothiazol-2-yl)-3,3-diphenylpropanamide | Contains a benzothiazole moiety | Potential for pharmacological applications | ontosight.ai |

Oxo and Amino Derivatives of Diphenylpropanal Scaffold

The introduction of oxo and amino functionalities onto the this compound scaffold gives rise to derivatives with diverse chemical properties and biological activities.

Synthesis:

The synthesis of these derivatives often involves multi-step reaction sequences starting from 3,3-diphenylpropanoic acid or this compound itself.

Oxo Derivatives: 3-Oxo-3,3-diphenylpropanamide can be synthesized through the oxidation of the corresponding hydroxyl derivative, 3-hydroxy-3,3-diphenylpropanamide, using oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). Another route involves the condensation of ethyl benzoylacetate with aniline.

Amino Derivatives: The reduction of 3-hydroxy-3,3-diphenylpropanamide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield 3-amino-3,3-diphenylpropanamide. An alternative method involves converting a primary amine to the target amide via a Schiff base intermediate. The synthesis of 3'-amino-3'-deoxyadenosine (B1194517) derivatives, analogues of the antibiotic puromycin, has been achieved from adenosine (B11128) via a key 3'-azido derivative. nih.gov

Research Significance:

Derivatives of the diphenylpropanal scaffold featuring oxo and amino groups have shown promise in various therapeutic areas.

Antimicrobial Activity: Certain derivatives have demonstrated significant antibacterial and antifungal properties. Studies have shown activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as fungal pathogens such as Candida albicans and Aspergillus niger.

Anthelmintic Activity: Diphenylpropanamide derivatives have been evaluated for their effectiveness against helminthic infections.

Anticancer Potential: 3-Oxo-N,3-diphenylpropanamide serves as an intermediate for the synthesis of derivatives with potential anticancer activity. rsc.org